molecular formula C34H50Cl2N2 B000028 Diquine CAS No. 3563-63-1

Diquine

Cat. No.: B000028
CAS No.: 3563-63-1
M. Wt: 557.7 g/mol
InChI Key: WOUMHLGSMDVJHS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diquine involves the reaction of 3-benzylquinuclidine with hexamethylene dibromide under specific conditions. The reaction typically occurs in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Diquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diquine has a wide range of applications in scientific research:

Mechanism of Action

Diquine exerts its effects by acting as a nicotinic cholinoreceptor antagonist. It binds to the nicotinic receptors at the neuromuscular junction, blocking the action of acetylcholine. This inhibition prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation and paralysis. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diquine is unique due to its bis-quaternary ammonium structure, which provides it with distinct pharmacological properties compared to other similar compounds. Its ability to act as a potent ganglioblocker and its specific binding affinity to nicotinic receptors make it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMHLGSMDVJHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957015
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-63-1
Record name Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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